N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
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Description
N-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide (N-HPC) is an organic compound with a unique structure and unique properties. It is a synthetic compound with a wide range of applications in the field of biochemistry, pharmacology and medicine. N-HPC has been studied extensively for its potential use in the treatment of various diseases and disorders.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient synthetic protocols for compounds related to "N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide," showcasing their versatility in creating heterocyclic compounds with potential biological activities. For instance, the regioselectivity of 1,3-dipolar cycloadditions has been explored, leading to the synthesis of compounds with significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Similarly, microwave-assisted synthesis techniques have been utilized to create novel compounds inspired by marine topsentines and nortopsentines, highlighting the potential for discovering new therapeutic agents (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Biological Activities
The synthesized compounds exhibit a range of biological activities, indicating their potential in drug discovery and development. For example, certain derivatives have shown promising antileukemic activity, suggesting a potential pathway for the development of new cancer treatments (Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989). Moreover, compounds incorporating the thiazole moiety have demonstrated significant antimicrobial properties, which could lead to the development of new antibiotics (Yurttaş, Özkay, Kaplancıklı, Tunalı, & Karaca, 2013).
Anticancer Properties
Research has also focused on the anticancer properties of compounds related to "N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide." Notably, certain nortopsentin analogues have been synthesized and evaluated for their antitumor activity, particularly against diffuse malignant peritoneal mesothelioma, demonstrating their potential as cyclin-dependent kinase 1 inhibitors and inducers of apoptotic responses (Carbone et al., 2013).
properties
IUPAC Name |
N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSWYKDCHOUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C(=N/O)/N)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430688 |
Source
|
Record name | N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide | |
CAS RN |
685107-91-9 |
Source
|
Record name | N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 685107-91-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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